molecular formula C16H11Cl2NOS B1420635 2-(5-Chloro-2-thienyl)-6,8-dimethylquinoline-4-carbonyl chloride CAS No. 1160254-85-2

2-(5-Chloro-2-thienyl)-6,8-dimethylquinoline-4-carbonyl chloride

Cat. No.: B1420635
CAS No.: 1160254-85-2
M. Wt: 336.2 g/mol
InChI Key: PUSZUOFFDAZFNJ-UHFFFAOYSA-N
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Description

2-(5-Chloro-2-thienyl)-6,8-dimethylquinoline-4-carbonyl chloride is a complex organic compound with the molecular formula C16H11Cl2NOS. This compound is notable for its unique structure, which includes a quinoline core substituted with a thienyl group, chlorine atoms, and a carbonyl chloride functional group. It is used in various scientific research applications, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Chloro-2-thienyl)-6,8-dimethylquinoline-4-carbonyl chloride typically involves multiple steps. One common method starts with the preparation of the quinoline core, followed by the introduction of the thienyl group and the chlorination process. The final step involves the formation of the carbonyl chloride group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control temperature, pressure, and reaction time. The use of continuous flow reactors and advanced purification techniques, such as chromatography, ensures the efficient production of high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

2-(5-Chloro-2-thienyl)-6,8-dimethylquinoline-4-carbonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The reactions typically occur under controlled temperatures and may require inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted quinoline derivatives, while oxidation reactions may produce quinoline N-oxides .

Scientific Research Applications

2-(5-Chloro-2-thienyl)-6,8-dimethylquinoline-4-carbonyl chloride is used in several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(5-Chloro-2-thienyl)-6,8-dimethylquinoline-4-carbonyl chloride involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The compound may also influence signaling pathways, such as the activation of transcription factors like NF-kappa-B, which plays a role in inflammation and immune responses .

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-Chloro-2-thienyl)-4-methylpyridine
  • 2-(5-Chloro-2-thienyl)-6-methylpyridine
  • 2-(5-Chloro-2-thienyl)-7,8-dimethylquinoline-4-carbonyl chloride

Uniqueness

Compared to similar compounds, 2-(5-Chloro-2-thienyl)-6,8-dimethylquinoline-4-carbonyl chloride is unique due to its specific substitution pattern and functional groups.

Properties

IUPAC Name

2-(5-chlorothiophen-2-yl)-6,8-dimethylquinoline-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11Cl2NOS/c1-8-5-9(2)15-10(6-8)11(16(18)20)7-12(19-15)13-3-4-14(17)21-13/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUSZUOFFDAZFNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)C(=CC(=N2)C3=CC=C(S3)Cl)C(=O)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11Cl2NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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